molecular formula C8H11N7 B12352267 1-(Tetrazolidin-5-ylmethyl)benzotriazole

1-(Tetrazolidin-5-ylmethyl)benzotriazole

Cat. No.: B12352267
M. Wt: 205.22 g/mol
InChI Key: CQCSBEFCRCMCET-UHFFFAOYSA-N
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Description

1-(Tetrazolidin-5-ylmethyl)benzotriazole is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries . This compound features a benzotriazole moiety linked to a tetrazolidinylmethyl group, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 1-(Tetrazolidin-5-ylmethyl)benzotriazole typically involves the reaction of benzotriazole with a suitable tetrazolidinylmethyl precursor. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Tetrazolidin-5-ylmethyl)benzotriazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Tetrazolidin-5-ylmethyl)benzotriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Tetrazolidin-5-ylmethyl)benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with biological molecules, leading to inhibition or modulation of their activity . The tetrazolidinylmethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(Tetrazolidin-5-ylmethyl)benzotriazole can be compared with other benzotriazole derivatives such as:

The uniqueness of this compound lies in its tetrazolidinylmethyl group, which imparts additional chemical reactivity and potential biological activity.

Properties

Molecular Formula

C8H11N7

Molecular Weight

205.22 g/mol

IUPAC Name

1-(tetrazolidin-5-ylmethyl)benzotriazole

InChI

InChI=1S/C8H11N7/c1-2-4-7-6(3-1)9-14-15(7)5-8-10-12-13-11-8/h1-4,8,10-13H,5H2

InChI Key

CQCSBEFCRCMCET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3NNNN3

Origin of Product

United States

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